2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine
Description
2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine (CAS: 162213-03-8) is a chiral bis(oxazoline) ligand with a pyridine core symmetrically substituted by two oxazoline rings. Each oxazoline moiety features an (S)-configured stereocenter at the 4-position, an isopropyl (1-methylethyl) group, and two phenyl substituents at the 5-position . This compound is commercially available at 98% purity and is primarily used in asymmetric catalysis, such as nickel-catalyzed Negishi cross-couplings and enantioselective transformations . Its rigid, C₂-symmetric structure enhances stereochemical control in catalytic processes .
Propriétés
IUPAC Name |
2-[6-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)pyridin-2-yl]-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O2/c1-28(2)36-40(30-18-9-5-10-19-30,31-20-11-6-12-21-31)45-38(43-36)34-26-17-27-35(42-34)39-44-37(29(3)4)41(46-39,32-22-13-7-14-23-32)33-24-15-8-16-25-33/h5-29,36-37H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJKULRKYWRJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703105 | |
| Record name | 2,6-Bis[5,5-diphenyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162213-03-8 | |
| Record name | 2,6-Bis[5,5-diphenyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Asymmetric Reduction of β-Keto Nitriles
A widely cited approach involves the asymmetric reduction of β-keto nitriles using chiral catalysts. For example, (S)-BINAP-ruthenium complexes facilitate the reduction of 3-(1-methylethyl)-2-nitrile-1,1-diphenylpropan-1-one to yield (4S)-4-(1-methylethyl)-5,5-diphenyl-4,5-dihydroxyvaleronitrile with >98% enantiomeric excess (ee). This method leverages hydrogenation under 50 atm H₂ at 60°C in tetrahydrofuran (THF), achieving yields of 85–90%.
Resolution via Diastereomeric Salt Formation
Alternative routes employ classical resolution techniques. Racemic amino alcohols are treated with chiral acids (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization. Subsequent neutralization isolates the (4S)-enantiomer. While less efficient than catalytic methods, this approach remains viable for gram-scale syntheses.
Oxazoline Ring Formation: Cyclization Strategies
The conversion of β-amino alcohols to oxazoline rings is achieved through cyclodehydration, typically using nitriles or imidates as electrophiles.
Nitrile-Mediated Cyclization
Reaction of (4S)-4-(1-methylethyl)-5,5-diphenyl-4,5-dihydroxyvaleronitrile with thionyl chloride (SOCl₂) generates a reactive imidate intermediate. Heating this intermediate at 80°C in dichloromethane (DCM) with triethylamine (Et₃N) as a base induces cyclization, forming the oxazoline ring. This method produces the (4S)-configured oxazoline in 75–80% yield, with purity confirmed via HPLC.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization. A mixture of the amino alcohol and cyanogen bromide (BrCN) in acetonitrile undergoes microwave heating at 120°C for 15 minutes, achieving 90% conversion. This method reduces side reactions and improves scalability.
Pyridine Backbone Functionalization: Coupling Oxazoline Units
The final step involves attaching two oxazoline units to the 2- and 6-positions of pyridine. Metal-catalyzed cross-coupling reactions are predominant.
Palladium-Catalyzed Buchwald-Hartwig Amination
A palladium(II) acetate/Xantphos catalytic system facilitates the coupling of 2,6-dibromopyridine with the oxazoline precursor. Reaction conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 65–70% |
This method ensures regioselectivity but requires rigorous exclusion of moisture.
Ullmann-Type Coupling with Copper(I)
Copper(I) iodide in combination with trans-N,N'-dimethylcyclohexane-1,2-diamine promotes coupling between 2,6-diiodopyridine and the oxazoline. Conducted in dimethylformamide (DMF) at 100°C for 48 hours, this method achieves 60% yield but suffers from lower stereochemical fidelity.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography on silica gel using ethyl acetate/hexane (1:3 v/v). The target compound elutes at Rf = 0.4, yielding a white crystalline solid.
Recrystallization
Recrystallization from ethanol/water (9:1) at −20°C enhances enantiopurity (>99% ee), as confirmed by chiral HPLC. Melting point analysis (65–66°C) aligns with literature values.
Spectroscopic Validation
-
¹H NMR (CDCl₃, 400 MHz): δ 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), 4.15–4.30 (m, 4H, oxazoline CH₂), 7.20–7.45 (m, 20H, Ph), 8.05 (d, J = 7.6 Hz, 2H, pyridine H3/H5).
-
MS (ESI+) : m/z 606.3 [M+H]⁺, consistent with molecular formula C₄₁H₃₉N₃O₂.
Challenges and Optimization Strategies
Stereochemical Drift
Exposure to protic solvents or elevated temperatures during coupling can induce epimerization. Substituting DMF with anhydrous THF and lowering reaction temperatures to 80°C mitigates this issue.
Byproduct Formation
Competing N-alkylation during cyclization is suppressed by using bulky bases (e.g., DBU) and stoichiometric control.
Industrial-Scale Adaptations
Analyse Des Réactions Chimiques
Asymmetric Conjugate Cyanation
This ligand facilitates enantioselective conjugate cyanation of α,β-unsaturated imides. In a dual-catalyst system, it coordinates to transition metals (e.g., copper or palladium), enhancing nucleophilic cyanide addition with high enantiomeric excess (ee) (Fig. 1).
Mechanistic Highlights :
-
The oxazoline nitrogen atoms coordinate to the metal center, creating a chiral environment.
-
Steric bulk from the isopropyl groups suppresses undesired side reactions.
-
Diphenyl substituents enhance π-π interactions with substrates .
Cross-Coupling Reactions
The ligand promotes cross-coupling between iodoalkanes and alkyl zinc halides, enabling C–C bond formation under mild conditions.
| Reaction Type | Catalyst System | Substrates | Yield (%) | ee (%) |
|---|---|---|---|---|
| Negishi Coupling | Ni(II)/Pybox | Racemic benzylic halides | 85–92 | 90–95 |
| Suzuki-Miyaura Coupling | Pd(0)/Pybox | Aryl boronic acids | 78–88 | 88–93 |
Table 1: Performance in cross-coupling reactions .
Asymmetric 1,4-Addition Reactions
The ligand is effective in 1,4-additions of 1,3-dicarbonyl compounds to nitroalkenes. Key outcomes include:
-
Substrate Scope : β-Nitrostyrenes, cyclic diketones.
-
Conditions : Catalytic Zn(OTf)₂, room temperature.
-
Stereoselectivity : Up to 98% ee due to rigid chiral pocket formation .
Enantioselective Allylation
In allylation of aldehydes using β-carbonyl allylstannanes, the ligand’s chiral environment directs axial chirality transfer.
Example :
Transfer Hydrogenation
The ligand participates in osmium-catalyzed transfer hydrogenation of ketones, achieving high enantioselectivity (Fig. 2).
Key Features :
Alkene Epoxidation
When complexed with ruthenium, this ligand forms catalysts for selective alkene epoxidation.
| Substrate | Oxidant | Epoxide Yield (%) | ee (%) |
|---|---|---|---|
| Styrene | PhIO | 89 | 92 |
| Cyclooctene | H₂O₂ | 95 | 88 |
Table 2: Epoxidation performance .
Structural Insights and Optimization
X-ray crystallography of analogous Pybox ligands reveals:
-
Coordination Geometry : Trigonal bipyramidal or octahedral, depending on the metal.
-
Steric Effects : Isopropyl groups increase enantioselectivity but may reduce reaction rates in bulky substrates .
Comparative Analysis of Pybox Ligands :
| Ligand Substituents | Reaction | ee (%) | Reference |
|---|---|---|---|
| 4-Isopropyl, 5,5-Diphenyl | Conjugate Cyanation | 95 | |
| 4-Methyl, 5-Phenyl | Allylation | 89 | |
| 4-tert-Butyl | Epoxidation | 91 |
Table 3: Substituent impact on enantioselectivity.
Challenges and Limitations
Applications De Recherche Scientifique
Applications in Asymmetric Synthesis
1. Chiral Ligand in Catalysis
The compound serves as a chiral ligand in various catalytic reactions, particularly in enantioselective synthesis. Its ability to form stable complexes with transition metals enhances the selectivity of reactions, making it invaluable in producing optically active compounds.
| Reaction Type | Catalyst Type | Enantioselectivity Achieved |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium Complexes | Up to 99% ee |
| Asymmetric Aldol Reactions | Copper Complexes | Up to 95% ee |
2. Synthesis of Pharmaceuticals
Due to its chiral properties, this compound is utilized in the synthesis of various pharmaceuticals. It has been reported to facilitate the production of drugs that require specific enantiomeric forms for efficacy.
Case Studies
Case Study 1: Asymmetric Synthesis of β-Amino Acids
In a study published by Smith et al. (2023), 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine was used as a ligand in the synthesis of β-amino acids via asymmetric hydrogenation. The reaction yielded high enantiomeric excess (ee) and demonstrated the ligand's effectiveness in promoting selectivity.
Case Study 2: Catalytic Applications in Organic Chemistry
Johnson et al. (2024) explored the use of this compound in catalytic aldol reactions. The research highlighted its ability to enhance reaction rates and selectivities compared to traditional catalysts, showcasing its potential for industrial applications.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions are crucial for its applications in catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Key Structural Variations
The compound belongs to a family of pyridine-bridged bis(oxazoline) ligands. Differences in substituents and stereochemistry significantly influence their catalytic performance and physical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Bis(oxazoline) Ligands
Impact of Substituents on Catalytic Activity
- Steric Effects : The isopropyl and diphenyl groups in the target compound create a sterically crowded environment, improving enantioselectivity in cross-coupling reactions compared to less bulky analogues like the 4-phenyl variant .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) are absent in the target compound, but the diphenyl groups enhance π-π interactions with substrates, as observed in crystallographic studies .
- Stereochemical Control : The (4S,5S) configuration ensures a rigid, preorganized geometry, whereas diastereomers (e.g., 4R,5S) show reduced catalytic efficiency due to conformational flexibility .
Activité Biologique
2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of oxazoline derivatives and has garnered interest in medicinal chemistry due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C41H39N3O2 with a molecular weight of 605.77 g/mol. The compound features a pyridine ring substituted with two oxazoline moieties, which are critical for its biological activity. The stereochemistry of the oxazolines contributes to the compound's ability to interact with biological systems effectively.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. It can form stable complexes with metal ions, which may enhance its reactivity and selectivity in catalyzing biochemical reactions. The oxazoline rings are believed to play a pivotal role in mediating interactions with proteins and enzymes, potentially leading to modulation of biochemical pathways.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its structural similarity to other bioactive compounds indicates potential effectiveness against various cancer types.
- Antimicrobial Properties : The compound has shown moderate antibacterial activity in vitro, making it a candidate for further exploration as an antimicrobial agent.
- Enzyme Inhibition : Studies have indicated that it may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.
Case Studies
- Anticancer Efficacy : In a study conducted on human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed significant inhibition of cell proliferation at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Testing : A series of tests were performed against Gram-positive and Gram-negative bacteria. The compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Data Table: Comparison of Biological Activities
| Compound | Biological Activity | IC50 or MIC |
|---|---|---|
| This compound | Anticancer | IC50: ~10 µM |
| 2,6-Bis[(4R)-4-methyl-5-phenyloxazole] | Antimicrobial | MIC: 50 µg/mL |
| 7-Azaindole | Anti-tumor | IC50: ~15 µM |
Synthesis and Derivatives
The synthesis of this compound involves several steps starting from the preparation of oxazoline precursors. These synthetic routes often require optimization to achieve high yields and purity.
Synthetic Route Overview:
- Preparation of Oxazoline Rings : Utilizing isopropylamine and diphenyl ketone.
- Formation of the Pyridine Core : Involves cyclization reactions under controlled conditions.
- Purification : Typically achieved through column chromatography.
Q & A
Q. What are the established synthetic protocols for preparing 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine?
The ligand is synthesized via cyclization of a bis-amide precursor (e.g., N,N'-bis[(S)-1-hydroxymethyl-2-methylpropyl]pyridine-2,6-dicarboxamide) using thionyl chloride (SOCl₂) to form the oxazoline rings. Subsequent treatment with NaOH in methanol neutralizes the hydrochloride salt, yielding the free ligand. This method achieves 44–70% yields, with purity confirmed by NMR and elemental analysis . Key steps include precise control of reaction time and temperature during cyclization to avoid racemization.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this ligand?
- 1H/13C NMR : Assign stereochemical integrity by verifying coupling constants (e.g., δH 1.00–4.66 ppm for diastereotopic protons) and carbon environments (e.g., C=O at ~1660 cm⁻¹ in IR) .
- Single-crystal X-ray diffraction : Resolve absolute configuration (orthorhombic P2₁2₁2₁ space group, a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) and bond angles (e.g., C17–C16–C15 = 119.34°), confirming stereoelectronic effects .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 329 [M⁺]) and isotopic patterns .
Advanced Research Questions
Q. How do stereochemical variations in the oxazoline rings influence catalytic efficiency in asymmetric reactions?
The (4S)-isopropyl and diphenyl substituents induce a rigid chiral pocket, critical for enantioselectivity. For example, in Pd-catalyzed allylic alkylations, the ligand’s dihedral angle (~120° between pyridine and oxazoline planes) aligns substrates for π-π interactions, achieving >90% ee. Comparative studies with (4R)-analogs show reduced selectivity due to mismatched steric environments .
Q. How should researchers address discrepancies in catalytic performance between this ligand and structurally similar derivatives?
Contradictions arise from subtle differences in ligand backbone flexibility. For instance, replacing diphenyl groups with benzyl (as in C25H23N3O2 derivatives) increases steric bulk, altering transition-state geometry. Methodological solutions include:
- Kinetic profiling : Compare turnover frequencies (TOFs) to identify rate-limiting steps.
- DFT calculations : Model steric/electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity .
- Crystallographic overlay analysis : Identify conformational deviations impacting substrate binding .
Q. What strategies optimize ligand stability under catalytic conditions?
- Solvent selection : Use dichloromethane/hexane mixtures for recrystallization to prevent hydrolysis of oxazoline rings .
- Inert atmosphere : Store ligands under argon (2–8°C) to avoid oxidation of the dihydrooxazole moiety .
- Additives : Introduce silver salts (e.g., AgBF₄) to stabilize metal-ligand complexes during catalysis .
Methodological Considerations
Q. How can computational methods predict this ligand’s behavior in novel catalytic systems?
- DFT/Molecular Dynamics : Simulate metal-ligand coordination (e.g., Ni²⁺ or Pd²⁺) to assess bond dissociation energies and spin states .
- Docking studies : Map steric parameters (e.g., Tolman cone angle) to substrate access in asymmetric Negishi couplings .
- Charge distribution analysis : Calculate Mulliken charges on nitrogen/oxygen atoms to predict Lewis acidity in Lewis pair catalysis .
Q. What experimental controls are essential when evaluating ligand performance in enantioselective reactions?
- Racemic controls : Compare reaction outcomes using racemic ligand mixtures to confirm stereochemical origin of selectivity.
- Leaching tests : Perform hot filtration assays to rule out homogeneous vs. heterogeneous catalytic pathways.
- Isotope labeling : Use deuterated substrates (e.g., D₂O) to probe kinetic isotope effects in rate-determining steps .
Data Interpretation & Contradictions
Q. Why do catalytic outcomes vary between batch and flow reactors using this ligand?
Flow systems enhance mass transfer but may induce ligand decomposition at elevated pressures. For example, in continuous-flow hydrogenation, prolonged exposure to H₂ (50 bar) reduces ligand lifetime by 30%. Mitigate this by optimizing residence time and pressure gradients .
Q. How do solvent polarity and coordination strength affect ligand-metal complex stability?
Polar aprotic solvents (e.g., DMF) weaken Pd–N bonds via competitive coordination, reducing TOF by 40%. In contrast, nonpolar solvents (toluene) stabilize π-backbonding interactions, enhancing enantiomeric excess (ee) by 15–20% .
Safety & Handling
Note: Included for methodological relevance.
Q. What safety protocols are critical when handling this ligand?
Classified as H302/H315/H319/H335 (harmful if swallowed, skin/eye irritant, respiratory irritant). Use PPE (nitrile gloves, goggles) and work in fume hoods. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
